molecular formula C22H22N2O4S B2676022 1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one CAS No. 1115312-43-0

1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

Cat. No. B2676022
M. Wt: 410.49
InChI Key: HPWQAXDNESJSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H22N2O4S, and it has a molecular weight of 410.49.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 410.49. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Anticancer Properties

Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives reveals their potential in inhibiting the growth of A549 and H322 lung cancer cells. The synthesis of these compounds through microwave-assisted, solvent-free reactions demonstrates their pharmacological relevance in developing anticancer therapies (Zheng et al., 2011).

Organic Synthesis Methodologies

Studies on the synthesis of pyran derivatives, such as ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, showcase their application in corrosion inhibition and surface protection. This research emphasizes the role of organic synthesis in creating compounds with practical applications in materials science (Saranya et al., 2020).

Material Sciences and Optoelectronic Applications

The exploration of the optoelectronic and charge transport properties of Pechmann dyes indicates their efficiency as materials for organic light-emitting diodes (OLEDs). This study underscores the significance of heterocyclic compounds in advancing material sciences, particularly in the development of new OLED materials (Wazzan & Irfan, 2019).

Pharmacological Evaluation

The computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions exemplifies the comprehensive approach in drug discovery and development. This research highlights the multifaceted potential of heterocyclic compounds in pharmacology (Faheem, 2018).

Safety And Hazards

The compound is not intended for human or veterinary use and should be handled with appropriate safety measures in a research setting.

Future Directions

While specific future directions for this compound are not mentioned, similar compounds have been studied for their potential biological activities, including anti-fibrotic activities .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-27-18-9-5-16(6-10-18)20(25)15-29-21-22(26)24(14-13-23-21)17-7-11-19(12-8-17)28-4-2/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWQAXDNESJSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one

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